molecular formula C11H7NO3 B2850797 8-Formylquinoline-5-carboxylic acid CAS No. 2167260-73-1

8-Formylquinoline-5-carboxylic acid

Cat. No.: B2850797
CAS No.: 2167260-73-1
M. Wt: 201.181
InChI Key: MWZNGVMQKUWHPP-UHFFFAOYSA-N
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Description

Quinoline is a heterocyclic aromatic organic compound with the molecular formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .


Synthesis Analysis

Quinoline can be synthesized using several methods such as the Skraup synthesis, Doebner-von Miller synthesis, and Friedländer synthesis . The Skraup synthesis is a chemical reaction used to synthesize quinolines. In its general form, the reaction can be described as a condensation reaction of aniline, an alcohol, and sulfuric acid to a quinoline .


Molecular Structure Analysis

Quinoline is structurally related to benzene, with one of the hydrogen atoms replaced by a nitrogen atom. The molecule is planar. The carbon atoms are sp2 hybridized, and the molecule follows the Hückel’s rule of aromaticity, which states that a planar, cyclic, conjugated molecule with 4n+2 π electrons is aromatic .


Chemical Reactions Analysis

Carboxylic acids, like the one in “8-Formylquinoline-5-carboxylic acid”, can undergo various reactions. They can react with bases to form salts, with alcohols to form esters (esterification), and with ammonia to form amides .


Physical and Chemical Properties Analysis

Quinoline is a colorless liquid at room temperature and has a boiling point of 237 °C. It is only slightly soluble in water but dissolves readily in most organic solvents. It also has a strong, unpleasant odor .

Mechanism of Action

The mechanism of action of quinoline-based compounds can vary widely depending on their specific structure and target. For example, some quinoline derivatives are used as antimalarial drugs, where they inhibit the heme polymerase, an enzyme vital to the malaria parasite .

Safety and Hazards

Like many organic compounds, quinoline poses risks and should be handled with appropriate safety measures. It can cause burns and serious eye damage, and may be harmful if inhaled. It’s recommended to use personal protective equipment and ensure good ventilation when handling quinoline .

Properties

IUPAC Name

8-formylquinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3/c13-6-7-3-4-9(11(14)15)8-2-1-5-12-10(7)8/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZNGVMQKUWHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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